4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride
Overview
Description
UK 78282 hydrochloride is a synthetic compound known for its ability to block specific potassium channels, namely K V 1.3 and K V 1.4. These channels are crucial in various physiological processes, including the regulation of membrane potential in neurons and T lymphocytes . The compound is often used in scientific research to study the function of these channels and their role in immune responses .
Scientific Research Applications
UK 78282 hydrochloride is widely used in scientific research due to its ability to block K V 1.3 and K V 1.4 potassium channels . Some of its applications include:
Chemistry: Used as a tool to study the conformational changes in potassium channels.
Biology: Helps in understanding the role of potassium channels in T lymphocyte activation and immune responses.
Industry: Utilized in the development of new drugs targeting potassium channels.
Mechanism of Action
Target of Action
UK 78282 Hydrochloride is a blocker of the K V 1.3 and K V 1.4 voltage-gated potassium channels in T lymphocytes . These channels play a crucial role in the activation of T lymphocytes, which are key players in the immune response.
Mode of Action
The compound interacts with its targets by blocking the K V 1.3 and K V 1.4 channels . It does this in a use-dependent manner, preferentially blocking and binding to the C-type inactivated state of the channel . This leads to a decrease in the number of inactivated channels, which enhances the channel’s sensitivity to UK-78282 .
Biochemical Pathways
By blocking the K V 1.3 and K V 1.4 channels, UK 78282 Hydrochloride affects the membrane potential and modulates calcium signaling . This results in the suppression of T lymphocyte mitogenesis , leading to an overall decrease in T lymphocyte activation .
Pharmacokinetics
Its ability to suppress t lymphocyte activation suggests that it is able to reach its target sites in the body effectively .
Result of Action
The primary result of UK 78282 Hydrochloride’s action is the suppression of T lymphocyte activation . By blocking the K V 1.3 and K V 1.4 channels, it inhibits the mitogenesis of T lymphocytes . This leads to a decrease in the immune response, as T lymphocytes play a key role in this process.
Biochemical Analysis
Biochemical Properties
UK 78282 HYDROCHLORIDE plays a significant role in biochemical reactions by blocking the Kv1.3 and Kv1.4 channels. These channels are essential for maintaining the membrane potential in neurons and T lymphocytes. UK 78282 HYDROCHLORIDE binds to residues at the inner surface of the channel, overlapping the site of action of verapamil . This binding leads to the suppression of T lymphocyte activation and membrane depolarization .
Cellular Effects
UK 78282 HYDROCHLORIDE has profound effects on various cell types and cellular processes. It effectively suppresses human T-lymphocyte activation in vitro by blocking the Kv1.3 and Kv1.4 channels . This suppression leads to membrane depolarization and inhibition of T lymphocyte mitogenesis . Additionally, UK 78282 HYDROCHLORIDE affects cell signaling pathways, gene expression, and cellular metabolism by altering the membrane potential and calcium signaling .
Molecular Mechanism
The molecular mechanism of UK 78282 HYDROCHLORIDE involves its binding to the Kv1.3 and Kv1.4 channels, leading to their inhibition. This binding preferentially blocks the C-type inactivated state of the Kv1.3 channel . The compound’s action results in membrane depolarization and suppression of T lymphocyte activation . UK 78282 HYDROCHLORIDE also affects gene expression by modulating calcium signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UK 78282 HYDROCHLORIDE change over time. The compound is stable when stored at -20°C and can be dissolved in DMSO or ethanol for experimental use . Over time, UK 78282 HYDROCHLORIDE maintains its efficacy in suppressing T lymphocyte activation and membrane depolarization . Long-term studies have shown that the compound remains effective in vitro and in vivo .
Dosage Effects in Animal Models
The effects of UK 78282 HYDROCHLORIDE vary with different dosages in animal models. At lower doses, the compound effectively suppresses T lymphocyte activation without causing significant toxicity . At higher doses, UK 78282 HYDROCHLORIDE may lead to adverse effects such as membrane depolarization and inhibition of cellular functions . The threshold effects observed in these studies indicate that careful dosage management is crucial for its therapeutic use .
Metabolic Pathways
UK 78282 HYDROCHLORIDE is involved in metabolic pathways that regulate potassium channel activity. The compound interacts with enzymes and cofactors that modulate the Kv1.3 and Kv1.4 channels . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, UK 78282 HYDROCHLORIDE is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and function .
Subcellular Localization
UK 78282 HYDROCHLORIDE is localized to specific subcellular compartments, including the plasma membrane where the Kv1.3 and Kv1.4 channels are located . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .
Preparation Methods
The synthesis of UK 78282 hydrochloride involves several steps, starting with the preparation of the piperidine core. The key synthetic route includes the reaction of 4-[(diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]-piperidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
UK 78282 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
UK 78282 hydrochloride is unique due to its high selectivity and potency in blocking K V 1.3 and K V 1.4 channels . Similar compounds include:
Verapamil: Another potassium channel blocker but with different selectivity.
4-Aminopyridine: Blocks various potassium channels but lacks the specificity of UK 78282 hydrochloride.
Margatoxin: A peptide toxin that also targets potassium channels but with a different mechanism of action.
UK 78282 hydrochloride stands out due to its specific action on K V 1.3 and K V 1.4 channels, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSQARULZYQMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693860 | |
Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136647-02-4 | |
Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136647-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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